molecular formula C9H8N2O B3213901 2(1H)-Quinazolinone, 6-methyl- CAS No. 113082-38-5

2(1H)-Quinazolinone, 6-methyl-

Cat. No. B3213901
CAS RN: 113082-38-5
M. Wt: 160.17 g/mol
InChI Key: DYBFIAMWRDJKBZ-UHFFFAOYSA-N
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Description

“2(1H)-Quinazolinone, 6-methyl-” is a chemical compound with the molecular formula C6H7NO . It’s also known by other names such as “6-Methyl-2-pyridinol”, “2(1H)-Pyridinone, 6-methyl-”, “2-Methyl-6-pyridone”, and “6-Methyl-2-hydroxypyridine” among others .


Synthesis Analysis

The synthesis of compounds similar to “2(1H)-Quinazolinone, 6-methyl-” has been reported in the literature . For instance, the synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one involves the condensation of ethyl-3-oxobutanoate with thiourea in KOH in an ethanol medium .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinazolinone, 6-methyl-” can be analyzed using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, ESR, and SEM . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Quinazolinone, 6-methyl-” can be determined using various techniques. For instance, the compound’s molar conductance, melting point, and thermal decomposition can be analyzed . The compound’s aerosol transfer efficiency was found to be similar to that of nicotine .

Safety and Hazards

The safety data sheet for similar compounds suggests that they are flammable liquids and can be harmful if swallowed . It’s important to handle these compounds with care, using protective gloves, eye protection, and face protection .

Future Directions

Future research could focus on the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions, the construction of fused ring and macrocyclic compounds, asymmetric synthesis, green chemistry, bionic structures, and other fields . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is also a promising direction .

properties

IUPAC Name

6-methyl-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-9(12)11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBFIAMWRDJKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinazolinone, 6-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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